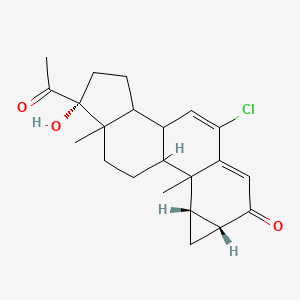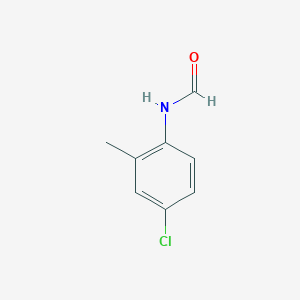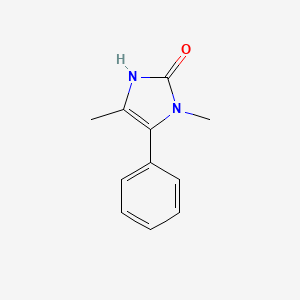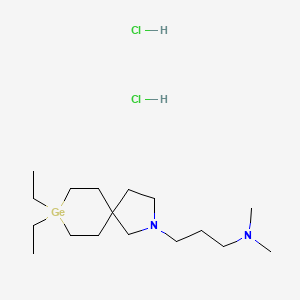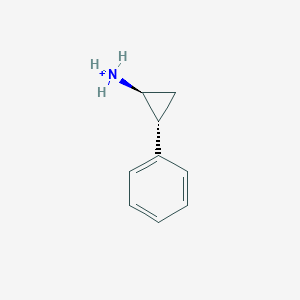
(1S,2R)-tranylcypromine(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-tranylcypromine(1+) is a primary ammonium ion obtained by protonation of the primary amino function of (1S,2R)-tranylcypromine. It is a conjugate acid of a (1S,2R)-tranylcypromine. It is an enantiomer of a (1R,2S)-tranylcypromine(1+).
Applications De Recherche Scientifique
Cancer Therapeutics and Epigenetic Modulation
Inhibition of Histone Demethylases in Cancer : A novel series of tranylcypromine derivatives, including the (1S,2R) enantiomer, were found to be potent inhibitors of KDM1A, an enzyme implicated in cancer. These compounds demonstrated significant inhibition of colony formation in acute leukemia cell lines and showed in vivo efficacy, supporting further investigation as cancer therapeutics (Vianello et al., 2016).
Selective Dopamine D3 Receptor Antagonists : Tranylcypromine derivatives have been developed as potent and selective antagonists of the dopamine D3 receptor, a target for various neurological disorders. The (1R,2S) enantiomer showed high affinity and selectivity, indicating potential therapeutic applications (Chen et al., 2014).
LSD1 and LSD2 Histone Demethylase Inhibition : Tranylcypromine and its derivatives have been evaluated for inhibiting LSD1 and LSD2, enzymes involved in epigenetic regulation. These compounds showed promise for treating conditions like acute promyelocytic leukemia by altering chromatin state and blocking tumor progression (Binda et al., 2010).
Additional Scientific Research Applications
Neurotoxicity and Repression in Brain Organoids : Tranylcypromine was found to cause neurotoxicity in human-induced pluripotent stem cell-derived brain organoids, leading to decreased proliferation and apoptosis. It also impacted the transcriptional activity of BHC110/LSD1-targeted genes (Huang et al., 2017).
Reversible LSD1 Inhibitors in Acute Myeloid Leukemia : Research into reversible inhibitors of LSD1, differing from tranylcypromine derivatives, has shown potential for novel biochemical studies and therapeutic applications in conditions like acute myeloid leukemia (Mould et al., 2015).
Tranylcypromine in Depression Therapy : While not directly related to the (1S,2R) enantiomer, tranylcypromine in general has been historically researched for its antidepressant properties, showing efficacy in certain types of depression (Lurie & Salzer, 1961).
Propriétés
Nom du produit |
(1S,2R)-tranylcypromine(1+) |
|---|---|
Formule moléculaire |
C9H12N+ |
Poids moléculaire |
134.2 g/mol |
Nom IUPAC |
[(1S,2R)-2-phenylcyclopropyl]azanium |
InChI |
InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/p+1/t8-,9+/m1/s1 |
Clé InChI |
AELCINSCMGFISI-BDAKNGLRSA-O |
SMILES isomérique |
C1[C@@H]([C@H]1[NH3+])C2=CC=CC=C2 |
SMILES canonique |
C1C(C1[NH3+])C2=CC=CC=C2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



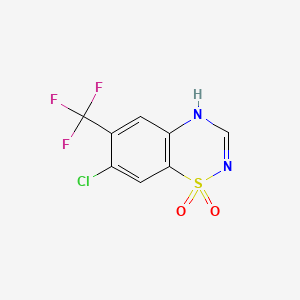
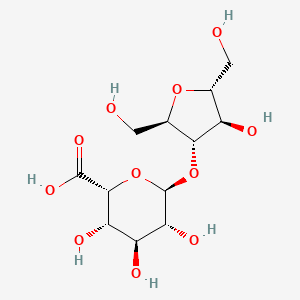
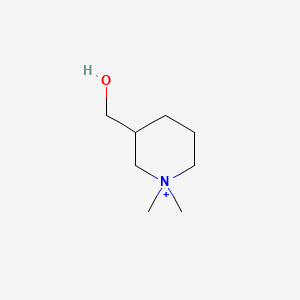
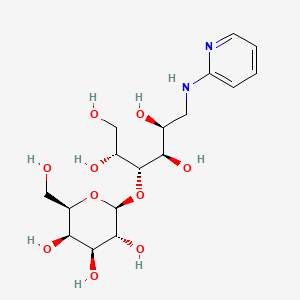
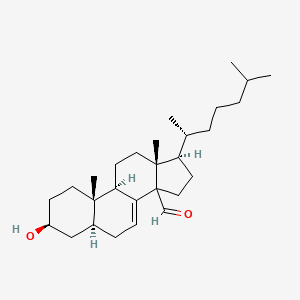
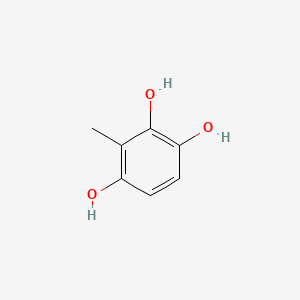
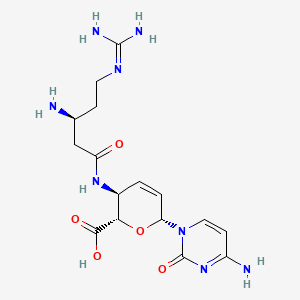
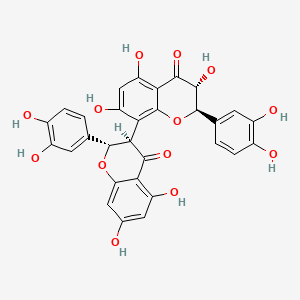
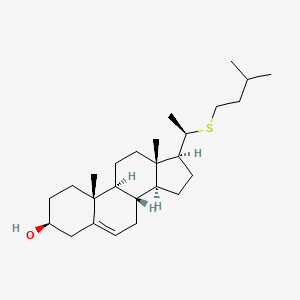
![N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thiophenyl]-2-methyl-3-pyrazolecarboxamide](/img/structure/B1209797.png)
